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Compound of Interest

Compound Name: FLAG-Cys

Cat. No.: B12393917 Get Quote

For researchers, scientists, and drug development professionals, the strategic use of epitope

tags is fundamental to elucidating protein function, interactions, and localization. Among the

arsenal of available tags, the FLAG tag system is renowned for its high specificity and mild

elution conditions. This guide provides a detailed technical overview of a valuable variant,

FLAG-Cys, a FLAG peptide featuring a C-terminal cysteine residue. This addition expands the

functionality of the FLAG tag, enabling site-specific conjugation and labeling, thereby opening

new avenues for protein analysis and therapeutic development.

Core Chemical Structure and Properties of FLAG-
Cys
The FLAG-Cys peptide consists of the eight-amino-acid FLAG sequence (Asp-Tyr-Lys-Asp-

Asp-Asp-Asp-Lys) followed by a terminal cysteine residue. The full amino acid sequence is

DYKDDDDK-C.

Chemical Structure
The chemical structure of FLAG-Cys can be represented in two dimensions as follows:
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Caption: 2D representation of the FLAG-Cys peptide sequence (DYKDDDDK-C).

Physicochemical Properties
The addition of a cysteine residue modifies the physicochemical properties of the standard

FLAG peptide. These properties are crucial for designing experiments and predicting the

behavior of the peptide in various applications.

Property Value Source

Amino Acid Sequence DYKDDDDK-C -

Molecular Formula C₄₄H₆₅N₁₁O₂₂S Calculated

Molecular Weight 1116.1 g/mol Calculated

Isoelectric Point (pI) ~3.97 Calculated

Net Charge at pH 7 -4 Calculated

Extinction Coefficient 1490 M⁻¹cm⁻¹ (at 280 nm) Calculated
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Note: The theoretical pI is highly acidic due to the presence of five aspartic acid residues.[1]

The extinction coefficient is based on the single tyrosine residue.

Experimental Protocols
The synthesis of FLAG-Cys and its application in techniques like immunoprecipitation require

specific and detailed protocols.

Solid-Phase Peptide Synthesis (SPPS) of FLAG-Cys
This protocol outlines the manual synthesis of FLAG-Cys using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.

Materials:

Fmoc-Cys(Trt)-Wang resin

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activator base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Washing solvents: DMF, DCM (Dichloromethane), Methanol

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a reaction

vessel.

Fmoc Deprotection:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
https://www.benchchem.com/product/b12393917?utm_src=pdf-body
https://www.benchchem.com/product/b12393917?utm_src=pdf-body
https://www.benchchem.com/product/b12393917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drain the DMF.

Add the 20% piperidine in DMF solution and agitate for 5 minutes.

Drain the solution.

Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

Amino Acid Coupling (for each amino acid in the sequence, starting from Lys):

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.)

in DMF.

Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate for 1-2 hours at room temperature.

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads),

repeat the coupling step.

Wash the resin with DMF (5x).

Repeat Steps 2 and 3 for each amino acid in the sequence: Lys(Boc), Asp(OtBu), Asp(OtBu),

Asp(OtBu), Asp(OtBu), Lys(Boc), Tyr(tBu), Asp(OtBu).

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection

step (Step 2).

Cleavage and Deprotection:

Wash the peptide-resin with DCM and dry it under vacuum.

Add the cleavage cocktail to the resin.

Stir the suspension at room temperature for 2-4 hours.
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Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

Dry the crude peptide pellet under vacuum.

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the FLAG-Cys peptide by mass

spectrometry and analytical HPLC.

Immunoprecipitation of a FLAG-Cys Tagged Protein
This protocol describes the immunoprecipitation of a target protein fused with a FLAG-Cys tag

from a cell lysate.

Materials:

Cells expressing the FLAG-Cys tagged protein of interest

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Anti-FLAG M2 affinity gel (agarose beads conjugated with anti-FLAG antibody)

Wash buffer (e.g., TBS or PBS)

Elution buffer: 3xFLAG peptide solution (150 ng/µL in TBS) or Glycine-HCl (pH 3.5)

SDS-PAGE sample buffer

Procedure:

Cell Lysis:

Harvest cells and wash with cold PBS.
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Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (clarified lysate) to a new tube.

Binding to Affinity Gel:

Equilibrate the anti-FLAG M2 affinity gel with lysis buffer.

Add the equilibrated affinity gel to the clarified lysate.

Incubate on a rotator for 2-4 hours at 4°C.

Washing:

Centrifuge the lysate/bead mixture at 5,000 x g for 30 seconds at 4°C.

Discard the supernatant.

Wash the beads three times with 1 mL of wash buffer, centrifuging between each wash.

Elution:

Competitive Elution (Mild): Add 3xFLAG peptide solution to the beads and incubate for 30

minutes at 4°C with gentle agitation. Centrifuge and collect the supernatant containing the

purified protein.

Acidic Elution: Add Glycine-HCl (pH 3.5) to the beads and incubate for 5-10 minutes.

Centrifuge and immediately neutralize the eluate with a Tris-based buffer.

Analysis:

Add SDS-PAGE sample buffer to the eluted protein.

Boil the sample for 5 minutes.

Analyze the protein by SDS-PAGE and Western blotting using an antibody against the

protein of interest or the FLAG tag.
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Applications and Workflows
The presence of the C-terminal cysteine residue significantly expands the utility of the FLAG

tag, particularly in drug development and the study of protein signaling pathways.

Site-Specific Conjugation
The thiol group of the cysteine residue provides a reactive handle for site-specific conjugation

of various molecules, including:

Fluorophores: For precise protein tracking and imaging.

Biotin: For strong and specific binding to streptavidin, useful in pull-down assays and surface

immobilization.

Small Molecule Drugs: To create antibody-drug conjugate (ADC)-like molecules for targeted

delivery.

Crosslinkers: To study protein-protein interactions.
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Caption: Site-specific conjugation possibilities with FLAG-Cys.

Investigating Protein-Protein Interactions in Signaling
Pathways
FLAG-Cys tagged proteins are instrumental in elucidating protein-protein interactions within

signaling cascades. The workflow typically involves immunoprecipitation followed by mass

spectrometry to identify interacting partners.

Express FLAG-Cys tagged bait protein in cells Lyse cells and prepare lysate Immunoprecipitate with Anti-FLAG beads Wash to remove non-specific binders Elute bait and interacting proteins

Analyze by SDS-PAGE and Western Blot

Identify interacting proteins by Mass Spectrometry Validate interactions (e.g., co-IP) Map signaling pathway
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Caption: Workflow for identifying protein interactions using FLAG-Cys.

The ability to purify protein complexes under native conditions is a significant advantage of the

FLAG system.[2] The mild elution with a competitive FLAG peptide helps to preserve weak or

transient protein-protein interactions that are often critical in signaling pathways.

In conclusion, the FLAG-Cys peptide offers a versatile and powerful tool for researchers in

both basic science and drug development. Its well-defined chemical structure and properties,

combined with established protocols for its synthesis and application, make it an invaluable

asset for the precise analysis and manipulation of proteins. The addition of a C-terminal

cysteine to the highly specific FLAG tag opens up a wide range of possibilities for site-specific

labeling and conjugation, furthering our ability to unravel complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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